molecular formula C9H14N2 B13070012 2-Methyl-6-propylpyridin-3-amine

2-Methyl-6-propylpyridin-3-amine

Cat. No.: B13070012
M. Wt: 150.22 g/mol
InChI Key: VGQHPSQFFIMESD-UHFFFAOYSA-N
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Description

2-Methyl-6-propylpyridin-3-amine is a pyridine derivative with a methyl group at the 2-position and a propyl substituent at the 6-position of the pyridine ring. Pyridine derivatives often exhibit varied physicochemical properties depending on the nature and position of substituents, influencing solubility, reactivity, and intermolecular interactions.

The propyl group in the target compound introduces greater hydrophobicity and steric bulk compared to smaller substituents like cyclopropyl, which may affect its binding affinity in biological systems or crystallization behavior.

Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

2-methyl-6-propylpyridin-3-amine

InChI

InChI=1S/C9H14N2/c1-3-4-8-5-6-9(10)7(2)11-8/h5-6H,3-4,10H2,1-2H3

InChI Key

VGQHPSQFFIMESD-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=C(C=C1)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-propylpyridin-3-amine can be achieved through several methods. One common approach involves the palladium-catalyzed Suzuki cross-coupling reaction. This method utilizes 5-bromo-2-methylpyridin-3-amine as a starting material, which undergoes coupling with propylboronic acid under mild conditions to yield the desired compound . The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, a continuous flow setup using a packed column with Raney® nickel as a catalyst and a low boiling point alcohol like 1-propanol can efficiently produce 2-methylpyridines .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-propylpyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or other strong bases in aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-6-propylpyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-6-propylpyridin-3-amine involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an inhibitor or activator of certain enzymes or receptors. The exact mechanism can vary depending on the specific application and target. For example, in medicinal chemistry, it may inhibit the activity of enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key differences between 2-methyl-6-propylpyridin-3-amine and structurally related pyridine derivatives, with a focus on substituent effects and physicochemical properties:

Compound Substituents Molecular Formula Molar Mass (g/mol) Key Features
This compound 2-methyl, 6-propyl C9H14N2 150.22 (calculated) Propyl group enhances lipophilicity; potential steric hindrance at 6-position.
6-Cyclopropyl-3-methylpyridin-2-amine 6-cyclopropyl, 3-methyl C9H12N2 148.21 Cyclopropyl group increases ring strain and rigidity; smaller substituent size.

Key Findings:

Substituent Effects on Physicochemical Properties: The propyl group in this compound contributes to a higher molar mass (150.22 g/mol vs. 148.21 g/mol for the cyclopropyl analog) and greater hydrophobicity, which may improve membrane permeability in biological applications.

Synthetic and Crystallographic Considerations :

  • Substituted pyridines like these are often analyzed using crystallographic tools such as SHELX software (). For example, SHELXL is widely used for refining small-molecule structures, which could apply to derivatives like this compound .
  • The propyl chain’s flexibility might complicate crystallization compared to the rigid cyclopropyl analog, necessitating advanced refinement techniques.

Biological Relevance :

  • While neither compound’s bioactivity is detailed in the provided evidence, pyridine amines are frequently explored as kinase inhibitors or neurotransmitter analogs. The propyl substituent’s hydrophobicity could favor interactions with hydrophobic protein pockets, whereas the cyclopropyl group’s rigidity might stabilize π-π stacking.

Biological Activity

2-Methyl-6-propylpyridin-3-amine is a pyridine derivative that has gained attention in various scientific fields due to its unique chemical structure and properties. Its molecular formula is C9H14N2C_9H_{14}N_2 with a molecular weight of 150.22 g/mol. The compound features both methyl and propyl groups on the pyridine ring, enhancing its reactivity and potential applications in medicinal chemistry, agrochemicals, and material science.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. It may function as an inhibitor or activator of certain enzymes or receptors, impacting various pathways involved in diseases. For instance, it has been explored for potential therapeutic properties, including antimicrobial and anticancer activities.

Research Findings

Recent studies have highlighted the compound's potential in several areas:

  • Antimicrobial Activity : Research indicates that derivatives of pyridine compounds exhibit significant antimicrobial effects against various pathogens. The presence of the propyl group may enhance these properties by increasing hydrophobic interactions with microbial membranes.
  • Anticancer Properties : In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines, suggesting its potential as a candidate for cancer therapy. The compound's ability to interfere with cellular pathways involved in proliferation and apoptosis is under investigation.

Case Studies

  • Antimicrobial Efficacy : A study assessing the antimicrobial activity of various pyridine derivatives, including this compound, demonstrated that it effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were significantly lower compared to other tested compounds, indicating strong efficacy.
  • Cytotoxicity Against Cancer Cells : Another investigation evaluated the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa and MCF-7). The results showed that treatment with this compound resulted in reduced cell viability and induced apoptosis, with IC50 values indicating potent anticancer activity.

Comparative Analysis

To better understand the biological activity of this compound, it can be compared to similar pyridine derivatives:

CompoundStructure FeaturesAntimicrobial ActivityAnticancer Activity
This compoundMethyl and propyl groups on pyridineHighModerate
2-MethylpyridineOnly methyl groupModerateLow
3-AminopyridineNo methyl or propyl groupsLowModerate

The unique combination of both methyl and propyl groups in this compound contributes to its enhanced reactivity and biological activity compared to simpler pyridine derivatives.

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